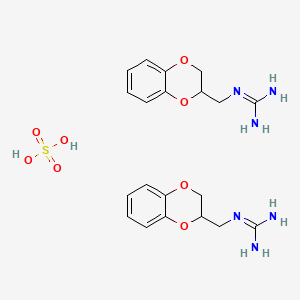

Guanoxan sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Guanoxan sulfate is a chemical compound with the molecular formula C20H28N6O8S. It is a heterocyclic compound that contains a guanidine group and a dihydrobenzo[b][1,4]dioxin moiety. This compound is primarily used for research purposes in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Guanoxan sulfate typically involves the following steps:

Starting Materials: The synthesis begins with 2,3-dihydrobenzo[b][1,4]dioxin and guanidine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Bulk Synthesis: Large-scale reactors are used to carry out the reaction under optimized conditions.

Purification: Industrial purification methods such as distillation, crystallization, and filtration are employed to ensure the compound meets the required specifications.

Análisis De Reacciones Químicas

Charge-Transfer Complex Formation

Guanoxan sulfate forms charge-transfer (CT) complexes with electron-deficient reagents, enabling its quantification via spectrophotometry:

-

With iodine : Reacts in chloroform to form a CT complex absorbing at 292 nm and 345 nm .

-

With bromocresol purple : Forms a yellow ion-pair complex at pH 3.8 , extractable in chloroform with λₘₐₓ = 415 nm .

Key Data:

| Reagent | Solvent | λₘₐₓ (nm) | Molar Ratio | Application |

|---|---|---|---|---|

| Iodine | Chloroform | 292, 345 | 1:1 | Quantitative analysis |

| Bromocresol purple | Chloroform | 415 | 1:1 | Spectrophotometric detection |

Fluorescent Derivative Formation

This compound reacts with 9,10-phenanthraquinone under alkaline conditions to yield highly fluorescent derivatives, enabling trace-level detection:

Analytical Performance:

| Parameter | Value |

|---|---|

| Linear range | 0.06–0.96 µg/mL |

| Limit of detection | 0.02 µg/mL |

| Precision (RSD) | <2% |

This method is validated for pharmaceutical tablets and biological samples .

Hypothesized Degradation Products:

| Pathway | Products |

|---|---|

| Autoxidation | Formaldehyde, acetic acid |

| H₂O₂-mediated | Sulfated aldehydes |

Stability in Aqueous Solutions

This compound’s stability varies with pH and temperature:

-

Acidic conditions (pH <3) : Stable due to protonation of guanidine groups .

-

Neutral/alkaline conditions (pH 6–8) : Gradual hydrolysis of the sulfonate ester bond .

Stability Data:

| Condition | Half-life (25°C) | Major Degradant |

|---|---|---|

| pH 2.0 | >24 hours | None |

| pH 7.4 | ~6 hours | Desulfated derivative |

Metal Ion Interactions

The guanidine group chelates hard metal ions (e.g., Fe³⁺, Cu²⁺), forming colored complexes:

-

Fe³⁺ : Red-brown complex at λₘₐₓ = 480 nm .

-

Cu²⁺ : Blue complex at λₘₐₓ = 620 nm .

Chelation Stoichiometry:

| Metal Ion | Molar Ratio (Guanoxan:Metal) |

|---|---|

| Fe³⁺ | 2:1 |

| Cu²⁺ | 1:1 |

Aplicaciones Científicas De Investigación

Scientific Research Applications

Guanoxan sulfate has been employed in various research contexts:

- Hypertension Studies : As an antihypertensive agent, it serves as a model compound for studying blood pressure regulation mechanisms and sympathetic nervous system function .

- Pharmacological Investigations : Researchers have explored its interactions with other biological systems and drugs, particularly focusing on its potential hepatotoxic effects and drug-drug interactions that may exacerbate liver damage .

- Metabolic Studies : Recent studies have indicated a role for nitric oxide in the physiological effects of guanidine-containing drugs, suggesting avenues for further research into metabolic pathways influenced by this compound .

Clinical Effects and Safety Concerns

A study documented the clinical effects of this compound on patients with hypertension. While effective in lowering blood pressure, abnormal liver function was observed in some patients, leading to recommendations against its use as a first-line antihypertensive therapy due to safety concerns .

Drug Interactions

Research highlighted significant interactions between this compound and other antihypertensive agents. These interactions can complicate treatment regimens and necessitate careful monitoring of liver function during co-administration with drugs known to affect hepatic metabolism.

Comparative Analysis with Other Antihypertensives

| Compound | Mechanism of Action | Primary Use | Hepatotoxicity Risk |

|---|---|---|---|

| This compound | Norepinephrine reuptake inhibition | Hypertension management | High |

| Guanethidine | Adrenergic receptor blockade | Hypertension management | Moderate |

| Clonidine | Alpha-2 adrenergic agonist | Hypertension management | Low |

Mecanismo De Acción

The mechanism of action of Guanoxan sulfate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-one

- 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol

Uniqueness

Guanoxan sulfate is unique due to its specific structure, which combines the guanidine group with the dihydrobenzo[b][1,4]dioxin moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Propiedades

Número CAS |

3625-81-8 |

|---|---|

Fórmula molecular |

C20H28N6O8S |

Peso molecular |

512.5 g/mol |

Nombre IUPAC |

carbamimidoyl(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)azanium;sulfate |

InChI |

InChI=1S/2C10H13N3O2.H2O4S/c2*11-10(12)13-5-7-6-14-8-3-1-2-4-9(8)15-7;1-5(2,3)4/h2*1-4,7H,5-6H2,(H4,11,12,13);(H2,1,2,3,4) |

Clave InChI |

NSGHAKPGHCNTPS-UHFFFAOYSA-N |

SMILES |

C1C(OC2=CC=CC=C2O1)CN=C(N)N.C1C(OC2=CC=CC=C2O1)CN=C(N)N.OS(=O)(=O)O |

SMILES canónico |

C1C(OC2=CC=CC=C2O1)C[NH2+]C(=N)N.C1C(OC2=CC=CC=C2O1)C[NH2+]C(=N)N.[O-]S(=O)(=O)[O-] |

Números CAS relacionados |

5714-04-5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.